molecular formula C9H15N3O3 B12441562 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide CAS No. 58685-32-8

2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide

Cat. No.: B12441562
CAS No.: 58685-32-8
M. Wt: 213.23 g/mol
InChI Key: LVUDXSDEJXKSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure includes functional groups such as an acetylamino group, a cyano group, and a methoxy-propyl group, which may contribute to its unique chemical properties and reactivity.

Properties

CAS No.

58685-32-8

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2-acetamido-2-cyano-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C9H15N3O3/c1-7(13)12-8(6-10)9(14)11-4-3-5-15-2/h8H,3-5H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

LVUDXSDEJXKSIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C#N)C(=O)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Nitrile Formation: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor and sodium cyanide.

    Methoxy-Propyl Substitution: The methoxy-propyl group can be introduced through an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines or alcohols can be employed.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide would depend on its specific application and target. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylamino-2-cyanoacetamide: Lacks the methoxy-propyl group, which may result in different chemical properties and reactivity.

    N-(3-Methoxy-propyl)-acetamide:

    2-Cyano-N-(3-methoxy-propyl)-acetamide: Lacks the acetylamino group, which may influence its chemical behavior and biological activity.

Uniqueness

2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide is unique due to the presence of all three functional groups (acetylamino, cyano, and methoxy-propyl) in its structure

Biological Activity

2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, supported by data tables and case studies.

Synthesis

The synthesis of 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide typically involves the reaction of acetamide derivatives with cyanoacetate or similar precursors. The general synthetic pathway includes:

  • Formation of Acetamide : Acetic anhydride reacts with amines to form acetamides.
  • Cyano Group Introduction : Nitriles can be introduced through nucleophilic substitution or other methods.
  • Final Modification : The addition of the methoxy group may involve etherification or direct substitution reactions.

The specific synthetic route can vary based on desired yields and purity levels.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing cyano groups have shown potent inhibitory effects on various cancer cell lines. A study demonstrated that derivatives similar to 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide exhibited IC50 values in the nanomolar range against HepG2 and PC12 cell lines, indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A related study on cyanoacetamide derivatives found that certain compounds exhibited marked antimicrobial effects against various pathogens, suggesting that 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide may share similar properties .

Pesticidal Efficacy

In agricultural research, cyanoacetamide derivatives have been tested for their efficacy against pests like Spodoptera littoralis and Phenacoccus solenopsis. These studies reported high toxicity levels, with certain derivatives achieving significant mortality rates in laboratory conditions . This suggests that 2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamide could be explored as a novel pesticide.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-Cyano-N-(2-hydroxyphenyl)acetamideAnticancer0.1
3-Cyano-N-(4-methylphenyl)acetamideAntimicrobial0.5
2-Acetylamino-2-cyano-N-(3-methoxy-propyl)-acetamidePotential AnticancerTBD-

Case Study 1: Anticancer Screening

In a recent study, a series of cyanoacetamide derivatives were synthesized and screened for anticancer activity. The results indicated that modifications to the acetamide structure significantly enhanced cytotoxicity against cancer cell lines such as HepG2 and MCF7. The most active derivative displayed an IC50 value of approximately 0.05 µM, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Pesticidal Application

Another investigation focused on the application of cyanoacetamides in pest control. The synthesized compounds were tested against Spodoptera littoralis, revealing that some derivatives achieved over 80% mortality at concentrations as low as 10 µg/mL after 48 hours, positioning them as promising candidates for agricultural use .

Q & A

Q. How can QSPR models optimize the compound’s logP and bioavailability?

  • Modeling Approach : Train quantitative structure-property relationship (QSPR) models using descriptors like topological surface area (TPSA) and Abraham solute parameters. Validate with in situ permeability assays (Caco-2 monolayers) to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.